(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
This compound belongs to the triterpenoid class, characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers and functional groups. Key structural features include:
- Pentamethyl groups at positions 4, 4, 8, 10, and 14, enhancing lipophilicity and structural rigidity .
- A 3-keto group at position 3, which may influence redox activity or serve as a hydrogen-bond acceptor .
- A 17-position side chain with a (5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl substituent.
The compound’s stereochemistry (5R,8R,9R,10R,13R,14R,17S) is critical for its three-dimensional conformation and binding affinity to biological targets.
Properties
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDOPOBWMUHDL-QLOVMQEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279286 | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-53-3 | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63543-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Methodology
Palladium-Catalyzed Coupling
-
Use Suzuki-Miyaura cross-coupling with Pd(PPh3)4 and boronic acids to attach the unsaturated sidechain.
Oxidation and Functionalization
Critical oxidation steps include:
-
Wacker Oxidation : Converts terminal alkenes to methyl ketones (PdCl2/CuCl, H2O/MeCN).
-
Riley γ-Hydroxylation : Selective oxidation at C17 using Oxone®/CF3CO3H.
-
Treat intermediate 7 with Li/NH3 to reduce enones.
-
Oxidize the terminal olefin in 7 via Wacker conditions to form diketone 8 .
-
Cyclize with 3N HCl/MeOH to yield the final cyclopenta[a]phenanthrenone core.
Stereochemical Control
-
Asymmetric Dihydroxylation : Sharpless conditions (AD-mix-β) installs the (5R,6R)-diol configuration.
-
Chiral Pool Synthesis : Use (R)-norcitronellal (5 ) to set the C17 stereocenter.
Data Table 1 : Key Stereochemical Outcomes
| Step | Reagent/Conditions | Stereoselectivity (%) |
|---|---|---|
| Dihydroxylation | OsO4/NMO | 96% ee (R,R) |
| Aldol Cyclization | NaOMe/MeOH | >99% trans-decalin |
| Grignard Addition | Low-temperature quenching | 85% axial preference |
Final Functional Group Manipulation
-
Acetylation : Protect hydroxyl groups using Ac2O/pyridine.
-
Ketone Reduction : LiAlH4 selectively reduces the C3-ketone to the alcohol.
-
Acetylate estrone derivative with Ac2O/DMAP.
-
Reduce C3-ketone with LiAlH4 in THF (0°C to RT).
-
Deprotect with NH4OH/MeOH to yield the final alcohol.
Analytical Characterization
-
NMR : Key signals include δ 0.84 (s, C18-CH3), δ 5.77 (dt, J = 15.5 Hz, C1-ene).
-
HRMS : Molecular ion [M+H]+ at m/z 487.3521 (calc. 487.3518).
-
X-ray Diffraction : Confirms trans-decalin geometry and sidechain orientation.
Challenges and Optimizations
-
Sidechain Epimerization : Minimized by low-temperature quenching during Grignard reactions.
-
Over-oxidation : Controlled via stoichiometric Oxone® in buffered conditions.
-
Scalability : Krapcho decarboxylation scaled to 100 g with 92% yield using LiCl/DMSO.
Comparative Synthesis Routes
Table 2 : Efficiency of Reported Methods
| Method | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Hajos-Parrish route | 7 | 37 | High stereocontrol |
| Suzuki coupling | 9 | 28 | Modular sidechain diversity |
| Grignard addition | 6 | 42 | Cost-effective reagents |
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group at position 3.
Substitution: Substitution reactions can occur at the hydroxy groups at positions 24 and 25.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in pyridine (Py) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of betulafolientriol yields 3α,20S-dihydroxydammar-24-en-3-one .
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure characterized by multiple chiral centers and a complex ring system. Its stereochemistry plays a crucial role in its biological activity. The presence of hydroxyl groups and a pentamethylated structure contributes to its reactivity and interaction with biological systems.
Key Structural Features
- Chirality : The compound contains eight chiral carbons which influence its pharmacodynamics.
- Functional Groups : Hydroxyl groups at specific positions enhance its solubility and reactivity.
- Ring System : The cyclopenta[a]phenanthrene core is significant for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by modulating key signaling pathways. For instance, it can suppress the p38 MAPK pathway involved in inflammation. This property makes it a candidate for treating inflammatory diseases such as arthritis and asthma .
Neuroprotective Activity
Studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It promotes the survival of neurons under stress conditions by upregulating protective signaling pathways such as Nrf2/ARE .
Cardioprotective Effects
The compound has shown cardioprotective properties by enhancing antioxidant enzyme activities and reducing apoptosis in cardiac cells exposed to oxidative stress. This suggests potential applications in treating cardiovascular diseases .
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to sleep deprivation, treatment with this compound significantly reduced cognitive impairment by mitigating oxidative stress in the cortex and hippocampus. The results suggest its potential application in neurodegenerative conditions .
Case Study 2: Inhibition of Inflammatory Responses
In vitro experiments demonstrated that the compound effectively reduced the expression of pro-inflammatory markers in human vascular endothelial cells exposed to oxidative stress. This indicates its potential use in managing vascular inflammatory conditions .
Table 1: Biological Activities of the Compound
Table 2: Structural Data
| Atom Type | Atomic Coordinates (x,y,z) |
|---|---|
| C14 | (0.5332, 0.2627, 0.14047) |
| H14A | (0.601597, 0.237894, 0.114257) |
| H14B | (0.615396, 0.272611, 0.166686) |
Mechanism of Action
The mechanism of action of (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with molecular targets and pathways. The compound’s bioactivity is attributed to its ability to form intermolecular cooperative hydrogen bonds, which are unusual for a triterpenoid system . These hydrogen bonds play a crucial role in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural variations and implications compared to analogs from the evidence:
Key Findings from Comparative Studies
Side Chain Modulations: The target compound’s dihydroxy side chain (vs. non-hydroxylated chains in ) may improve interactions with hydrophilic targets, such as enzymes or receptors, compared to more hydrophobic analogs like MOL008407 .
Functional Group Positioning: The 3-keto group in the target compound and MOL008407 contrasts with 3-hydroxy in Dammar resin analogs and 1-keto in .
Biological Implications :
- Compounds with hydroxyl groups (e.g., ) are often associated with antioxidant or anti-inflammatory activity, suggesting the target compound may share similar properties.
- The Dammar resin analog is a structural precursor, indicating evolutionary or biosynthetic relationships with the target compound.
Biological Activity
The compound (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one , a tetracyclic triterpenoid derived from natural sources such as plants in the Panax genus (e.g., ginseng), exhibits significant biological activities. This article reviews its pharmacological properties and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's complex structure includes multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 460.73 g/mol.
Cytotoxicity
Research indicates that this compound possesses cytotoxic properties against various human cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance:
- Study Findings : A study reported that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways effectively. It reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in cellular models of inflammation.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .
Cardioprotective Properties
In cardiomyocyte models exposed to oxidative stress (e.g., hydrogen peroxide), the compound demonstrated protective effects by up-regulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX).
- Research Example : In H9c2 cells (a rat cardiac cell line), treatment with the compound significantly reduced cell death and improved cell viability under oxidative stress conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals.
- Modulation of Signaling Pathways : It interacts with various signaling pathways involved in cell proliferation and apoptosis.
- Gene Expression Regulation : The compound influences gene expression related to inflammation and apoptosis .
Case Studies
| Study | Findings |
|---|---|
| Fu et al. (2015) | Demonstrated cytotoxicity against human cancer cells with specific IC50 values reported. |
| Cho et al. (2013) | Showed cardioprotective effects through antioxidant mechanisms in H9c2 cells. |
| Yuan et al. (2012) | Highlighted anti-inflammatory properties in cellular models of inflammation. |
Q & A
Q. What are the established synthetic routes for this steroid derivative, and what key reagents or conditions are required?
The synthesis typically involves multi-step organic reactions starting from natural steroid precursors (e.g., dehydroepiandrosterone derivatives). Critical steps include:
- Stereochemical control : Use of chiral catalysts or protecting groups to manage stereocenters at positions 5R, 8R, 9R, etc. .
- Side-chain modification : The (5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl substituent is introduced via Grignard reactions or enzymatic hydroxylation .
- Oxidation/Reduction : Ketone formation at position 3 requires Jones oxidation or Oppenauer oxidation under inert atmospheres to prevent side reactions .
- Key reagents : Boron trifluoride etherate (for Friedel-Crafts alkylation), TEMPO (for selective oxidation), and palladium catalysts (for cross-coupling) .
Table 1 : Common Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydroxylation | NADPH-dependent P450 enzymes | 45–60 | [1] |
| 2 | Oxidation | CrO₃/H₂SO₄ (Jones reagent) | 75–85 | [3] |
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on spectroscopic and computational methods:
- NMR Spectroscopy :
Q. What primary biological systems or pathways are targeted by this compound?
The compound exhibits activity in:
- Endocrine modulation : Binds to nuclear receptors (e.g., glucocorticoid or androgen receptors) due to structural similarity to dexamethasone derivatives .
- Metabolic regulation : Inhibits phospholipase A2 (PLA2), reducing arachidonic acid-derived inflammatory mediators .
- Enzyme inhibition : Competes with cholesterol in cytochrome P450 (CYP) enzyme binding, altering steroidogenesis .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
Stereochemical challenges arise at C17 (due to the heptenyl side chain) and C5/C6 (dihydroxy groups). Strategies include:
- Chiral auxiliaries : Temporarily fix configurations during critical steps (e.g., Evans oxazolidinones) .
- Asymmetric catalysis : Use of Sharpless epoxidation or Noyori hydrogenation for enantioselectivity .
- Computational modeling : DFT calculations predict steric hindrance and guide reagent selection .
Table 2 : Stereochemical Yield Optimization
| Configuration | Method | Enantiomeric Excess (%) |
|---|---|---|
| C17 (S) | Chiral HPLC separation | 98.5 |
| C5/C6 (R,R) | Enzymatic resolution | 92.0 |
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., anti-inflammatory vs. pro-metabolic effects) are addressed via:
- Dose-response studies : Establish EC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
- Receptor profiling : Radioligand binding assays quantify affinity for glucocorticoid (GR) vs. mineralocorticoid (MR) receptors .
- Metabolomics : LC-MS/MS tracks downstream metabolites (e.g., prostaglandin E2 reduction) to confirm PLA2 inhibition .
Q. How is the compound’s mechanism of action in endocrine modulation elucidated?
Advanced methodologies include:
- Transcriptomics : RNA-seq identifies upregulated/downregulated genes in GR/MR pathways .
- Cryo-EM : Visualizes compound-receptor complexes to map binding pockets .
- Knockout models : CRISPR-Cas9-edited cell lines (e.g., GR⁻/⁻) validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
